molecular formula C15H14F3NO3S B5813407 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B5813407
M. Wt: 345.3 g/mol
InChI Key: SFDVMRCFZBWUIL-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety

Properties

IUPAC Name

4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c1-2-22-11-7-9-12(10-8-11)23(20,21)19-14-6-4-3-5-13(14)15(16,17)18/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDVMRCFZBWUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:

    Formation of the Ethoxy Group: Ethylation of a suitable precursor to introduce the ethoxy group.

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent under appropriate conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the sulfonamide moiety, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, which may include enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-ethoxy-N-[2-(difluoromethyl)phenyl]benzenesulfonamide
  • 4-ethoxy-N-[2-(fluoromethyl)phenyl]benzenesulfonamide
  • 4-ethoxy-N-[2-(methyl)phenyl]benzenesulfonamide

Comparison:

  • Trifluoromethyl vs. Difluoromethyl: The trifluoromethyl group provides greater electron-withdrawing effects, leading to enhanced stability and reactivity.
  • Trifluoromethyl vs. Fluoromethyl: The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability.
  • Trifluoromethyl vs. Methyl: The trifluoromethyl group significantly alters the compound’s electronic and steric properties, making it more suitable for specific applications in pharmaceuticals and agrochemicals.

This detailed article provides a comprehensive overview of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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